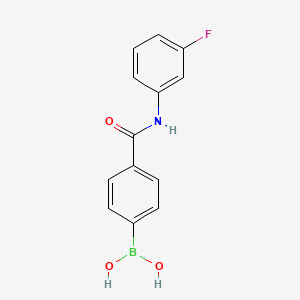

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYDMRNYGKMSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660257 | |

| Record name | {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-05-8 | |

| Record name | {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Introduction: A Keystone Building Block in Modern Drug Discovery

This compound is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and material science industries.[1] Its structure incorporates a boronic acid moiety, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning method for forging carbon-carbon bonds.[2][3] Simultaneously, the fluorophenyl amide group provides a vector for molecular recognition and can impart desirable pharmacokinetic properties. This unique combination makes the title compound a valuable building block for the synthesis of complex organic molecules, including potent enzyme inhibitors and advanced materials.

This guide provides a detailed, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, explore critical process parameters, and detail robust purification and characterization methodologies.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing the target molecule is through a convergent strategy centered on a robust amide bond formation. A retrosynthetic analysis reveals two primary, commercially available starting materials: 4-Carboxyphenylboronic acid and 3-Fluoroaniline.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection is strategically advantageous because amide coupling reactions are among the most reliable and well-understood transformations in organic synthesis, with a vast array of available reagents and conditions.[4][5]

The Core Synthesis: Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is accomplished using a coupling reagent.

Mechanism of Action: EDC/HOBt Coupling

For this synthesis, we select the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of Hydroxybenzotriazole (HOBt).

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6]

-

Suppression of Side Reactions: While the O-acylisourea can react directly with the amine, it is also prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an acyl transfer agent, rapidly reacting with the O-acylisourea to form an HOBt-active ester.[7] This new intermediate is less reactive than the O-acylisourea but is more stable and reacts cleanly with the amine.

-

Amide Formation: The amine (3-fluoroaniline) performs a nucleophilic attack on the carbonyl of the HOBt-active ester, forming the desired amide bond and releasing HOBt, which re-enters the catalytic cycle. The byproduct of EDC is a water-soluble urea, which simplifies purification.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 4-Carboxyphenylboronic acid | 165.93 | 5.00 g | 30.1 | 1.0 |

| 3-Fluoroaniline | 111.12 | 3.68 g (3.2 mL) | 33.1 | 1.1 |

| EDC·HCl | 191.70 | 6.35 g | 33.1 | 1.1 |

| HOBt (anhydrous) | 135.12 | 0.41 g | 3.0 | 0.1 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 300 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 150 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carboxyphenylboronic acid (5.00 g, 30.1 mmol) and anhydrous HOBt (0.41 g, 3.0 mmol).

-

Dissolution: Add anhydrous DMF (100 mL) and stir the mixture under a nitrogen atmosphere until all solids dissolve.

-

Reagent Addition: Add EDC·HCl (6.35 g, 33.1 mmol) to the solution. Stir for 15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Add 3-fluoroaniline (3.2 mL, 33.1 mmol) dropwise to the reaction mixture over 5 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up - Quenching and Extraction:

-

Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

-

Work-up - Washing:

-

Wash the combined organic layer sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL). The acid wash removes unreacted amine and the base wash removes unreacted carboxylic acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

Purification: Addressing the Challenges of Boronic Acids

Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate, form cyclic anhydrides (boroxines), or strongly adhere to the stationary phase.[8][9] Therefore, non-chromatographic methods are often preferred.

Primary Purification Method: Acid-Base Extraction

A highly effective purification strategy leverages the acidic nature of the boronic acid moiety.[10]

-

Dissolution: Dissolve the crude solid in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 150 mL).

-

Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M NaOH solution (2 x 50 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

-

Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. The pure this compound will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum to a constant weight.

Secondary Purification Method: Recrystallization

If further purification is required, recrystallization is an effective option.[8] A mixed solvent system, such as ethyl acetate/hexanes or acetone/water, is often successful. The solid is dissolved in a minimum amount of the hot, more polar solvent, and the less polar solvent is added until turbidity persists. Cooling slowly will afford high-purity crystals.

References

- 1. This compound | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. byjus.com [byjus.com]

- 4. hepatochem.com [hepatochem.com]

- 5. growingscience.com [growingscience.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) characterization of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral analysis required for the unambiguous structural elucidation of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, often utilized as a building block in the synthesis of complex organic structures. Its utility stems from the presence of three key functionalities: a boronic acid group, an amide linkage, and a fluorinated phenyl ring. Accurate and thorough characterization is paramount to ensure its purity and structural integrity for subsequent applications. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

This guide will elucidate the expected ¹H and ¹³C NMR spectral features of the title compound, explain the influence of the fluorine and boron atoms on the spectra, and provide a robust experimental protocol for data acquisition and interpretation.

Molecular Structure and Predicted NMR Features

The chemical structure of this compound dictates its NMR signature.[1] Understanding the electronic effects of the substituents is crucial for predicting the chemical shifts and coupling patterns.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the boronic acid protons.

-

Aromatic Protons: Two sets of aromatic signals will be present. The protons on the phenylboronic acid moiety will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.[2][3][4] The electronegative fluorine atom will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).[5]

-

Amide Proton (N-H): A single, often broad, signal is expected for the amide proton. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[6]

-

Boronic Acid Protons (B(OH)₂): The two protons of the boronic acid group are acidic and may exchange with residual water or deuterated solvent, leading to a broad signal or no observable signal at all.[7] In an anhydrous solvent, a broad singlet is typically observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon environments within the molecule.

-

Aromatic Carbons: The spectrum will display signals for all aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large.[8][9] Carbons two or three bonds away from the fluorine will show smaller long-range C-F couplings.[10][11]

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around 165-175 ppm.[12]

-

Carbon-Boron Bond: The carbon atom bonded to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B).[13][14] Its chemical shift is influenced by the boronic acid group.

Experimental Protocol: A Self-Validating System

A robust experimental protocol is essential for obtaining high-quality, reproducible NMR data. This section outlines a field-proven methodology.

Protocol 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its high polarity and ability to break up oligomers that can form through dehydration of the boronic acid moieties.[7] Methanol-d₄ can also be effective in breaking boroxine trimers.[7]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[15][16] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[15]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[17]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[17] Most high-quality deuterated solvents contain TMS.

References

- 1. This compound | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. reddit.com [reddit.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. organomation.com [organomation.com]

- 17. benchchem.com [benchchem.com]

Solubility and stability of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility and Stability of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid in Organic Solvents

Executive Summary

This compound is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid functional group, while versatile, introduces specific challenges related to solubility and stability that must be thoroughly characterized to ensure robust process development, reliable analytical methods, and optimal formulation and storage strategies. This guide provides a comprehensive framework for evaluating the solubility and stability of this specific arylboronic acid in common organic solvents. We will delve into the underlying chemical principles governing its behavior, provide detailed, field-proven experimental protocols for its characterization, and offer insights into interpreting the resulting data. The methodologies described herein are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible results critical for advancing drug development programs.

Introduction: The Physicochemical Imperative

In pharmaceutical development, a molecule's journey from discovery to a viable drug product is fundamentally dictated by its physicochemical properties. Solubility and stability are not mere data points; they are critical attributes that influence everything from reaction kinetics in a synthesis flask to bioavailability in a patient. For arylboronic acids like this compound, a nuanced understanding of these properties is paramount.

The structure, featuring a polar amide linkage, a lipophilic fluorophenyl group, and the reactive boronic acid moiety, suggests a complex solubility profile. Furthermore, boronic acids are known to be susceptible to several degradation pathways, including oxidative deboronation, protodeboronation, and the formation of cyclic trimeric anhydrides known as boroxines.[2][3] Characterizing these liabilities early in development is not just a regulatory requirement but a scientific necessity to mitigate risks, optimize processes, and ensure the quality and safety of the final active pharmaceutical ingredient (API).

Foundational Principles: Understanding the Behavior of Arylboronic Acids

Before embarking on experimental work, it is crucial to understand the key factors that govern the solubility and stability of the target molecule.

Factors Influencing Solubility

The solubility of an organic compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions, often summarized by the principle of "like dissolves like".[4] For this compound, its solubility in a given organic solvent will depend on:

-

Polarity: The molecule possesses both polar (amide, boronic acid) and nonpolar (phenyl rings) regions. Solvents with intermediate to high polarity that can engage in hydrogen bonding and dipole-dipole interactions are predicted to be more effective. For instance, high solubility is often observed for phenylboronic acid in ethers and ketones.[5][6]

-

Hydrogen Bonding: The amide N-H and C=O groups, along with the B(OH)₂ group, can act as hydrogen bond donors and acceptors. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate, DMSO) are likely to be effective.

-

Molecular Structure: The introduction of substituents, such as the isobutoxy group in isobutoxyphenylboronic acid, has been shown to generally increase solubility in most organic solvents compared to the parent phenylboronic acid.[7][8] The N-(3-Fluorophenyl)carbamoyl substituent in our target molecule will similarly dictate its unique solubility profile.

Key Stability Challenges and Degradation Pathways

Arylboronic acids are predisposed to specific degradation pathways that can compromise sample integrity and reaction efficiency. Understanding these mechanisms is essential for designing robust stability studies and developing appropriate handling and storage protocols.

-

Oxidative Deboronation: This is a significant degradation route, particularly in biological contexts or in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[9][10][11] The C-B bond is cleaved and replaced with a C-O bond, converting the arylboronic acid into the corresponding phenol.[11][12] This process is often the primary degradation pathway under investigation.[11]

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the corresponding arene.[2] This reaction is highly dependent on pH and can be catalyzed by acids, bases, or even trace metals.[2][13][14]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[3] While this is often a reversible process upon addition of water, it can complicate analysis and stoichiometry if not accounted for.[15]

Below is a diagram illustrating these primary degradation pathways.

Caption: Primary degradation pathways for arylboronic acids.

Experimental Protocol: Quantitative Solubility Determination

The equilibrium shake-flask method is the gold standard for determining solubility, as it ensures that the solvent is fully saturated with the solute.[16] This protocol outlines a robust procedure for quantifying the solubility of the target compound across a range of relevant organic solvents.

Experimental Workflow

The overall process involves equilibrating the solid compound in the chosen solvent, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant using a calibrated analytical method.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

1. Materials and Solvent Selection:

- This compound (solid, purity >98%)

- Selected organic solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene.

- Calibrated analytical balance, temperature-controlled shaker, centrifuge, vials, PTFE syringe filters (0.22 µm).

2. Procedure:

- Add an excess amount of the solid compound (e.g., ~20 mg) to a tared glass vial. The key is to ensure solid remains after equilibration.

- Record the exact mass of the solid added.

- Add a known volume of the selected solvent (e.g., 2.0 mL).

- Seal the vials tightly and place them in a temperature-controlled shaker set to a defined temperature (e.g., 25 °C).

- Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

- After equilibration, visually confirm that excess solid is still present.

- Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

- Carefully withdraw a portion of the clear supernatant and filter it through a chemically inert 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates.[16]

- Dilute the filtrate as necessary with the mobile phase to fall within the concentration range of the HPLC calibration curve.

- Analyze the prepared sample by HPLC-UV.

3. Analytical Quantification (HPLC-UV):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be 60:40 ACN:Water.

- Flow Rate: 1.0 mL/min.

- Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm).

- Calibration: Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[16]

Data Presentation

Solubility data should be tabulated for clear comparison. The data below is illustrative.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Classification |

| Toluene | 2.4 | 25 | < 1.0 | Sparingly Soluble |

| Dichloromethane | 3.1 | 25 | 5.2 | Slightly Soluble |

| Ethyl Acetate | 4.4 | 25 | 25.8 | Soluble |

| Acetone | 5.1 | 25 | 85.1 | Freely Soluble |

| Tetrahydrofuran | 4.0 | 25 | 110.5 | Freely Soluble |

| Acetonitrile | 5.8 | 25 | 40.3 | Soluble |

| Methanol | 5.1 | 25 | 95.7 | Freely Soluble |

Experimental Protocol: Stability Assessment in Solution

Evaluating the stability of the compound in solution requires a validated stability-indicating analytical method and a forced degradation study to identify potential degradation products.[17][18] This approach, mandated by ICH guidelines, ensures that the analytical method can specifically measure the concentration of the parent compound in the presence of its degradants.[17][19]

Experimental Workflow

The process begins with forced degradation studies to generate potential degradants and develop a specific analytical method. This method is then used to monitor the compound's stability over time in selected solvents under defined storage conditions.

Caption: Workflow for stability assessment in organic solvents.

Step-by-Step Methodology

1. Forced Degradation (Stress Testing): [20][21]

- Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).[21] The goal is to achieve 5-20% degradation.[21]

- Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.

- Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for several hours.

- Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[20]

- Thermal Degradation: Heat the solution at 60-70 °C.

- Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.

- Analyze all stressed samples against a control (unstressed) sample using HPLC, ideally with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradation products.[18]

2. Stability-Indicating HPLC Method:

- Using the results from the forced degradation study, develop a gradient reverse-phase HPLC method that achieves baseline separation between the parent peak and all major degradation product peaks.[17][22] This is crucial for specificity.

- Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[17]

3. Solution Stability Study:

- Prepare solutions of this compound in the organic solvents of interest (e.g., THF, Acetone, Methanol) at a known concentration (e.g., 1 mg/mL).

- Store aliquots of these solutions under defined conditions (e.g., room temperature, protected from light).

- At specified time points (e.g., T=0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it immediately using the validated stability-indicating HPLC method.

- Calculate the remaining percentage of the parent compound (% Assay) relative to the T=0 time point. Note the appearance and growth of any new peaks.

Data Presentation

Stability data is best presented in a table showing the percentage of the parent compound remaining over time.

| Solvent | Storage Condition | Time (hours) | % Assay Remaining | Observations |

| Tetrahydrofuran | 25 °C, Ambient Light | 0 | 100.0 | - |

| 8 | 99.5 | Minor degradant peak at RRT 0.85 | ||

| 24 | 98.1 | Degradant peak increased | ||

| 48 | 96.2 | - | ||

| Methanol | 25 °C, Ambient Light | 0 | 100.0 | - |

| 8 | 98.8 | Minor degradant peak at RRT 0.90 | ||

| 24 | 95.4 | Significant increase in degradant | ||

| 48 | 90.1 | Yellowing of solution observed |

Conclusion and Recommendations

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in drug development. The experimental frameworks provided in this guide offer a robust, systematic approach to generating the high-quality data needed to support process chemistry, analytical method development, and formulation activities.

Key Recommendations:

-

Solvent Selection: Based on predicted behavior, polar aprotic solvents like THF and Acetone, and polar protic solvents like Methanol are likely to provide good solubility. Nonpolar solvents like Toluene are expected to be poor choices.

-

Stability: Arylboronic acids are susceptible to degradation. Solutions should be prepared fresh whenever possible. For storage, refrigeration and protection from light are advisable. The presence of water in protic solvents like methanol may accelerate protodeboronation over time.

-

Handling: Given the potential for boroxine formation, the compound should be stored in a desiccated environment. When weighing, work efficiently to minimize exposure to atmospheric moisture.

By rigorously applying these principles and protocols, researchers can confidently characterize this compound, enabling its seamless integration into the drug development pipeline and mitigating risks associated with its inherent physicochemical liabilities.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. pnas.org [pnas.org]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Forced Degradation Studies - STEMart [ste-mart.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Introduction: Beyond the Carbon Copy - The Unique Intersection of Boron and Fluorine in Biology

An In-Depth Technical Guide to the Biological Activity of Fluorophenyl-Containing Boronic Acids

For decades, the field of medicinal chemistry has been dominated by carbon-centric scaffolds. However, the introduction of heteroatoms has consistently unlocked novel biological activities and improved pharmacological profiles. Boron, specifically in the form of boronic acid (R-B(OH)₂), represents a paradigm shift in this exploration. Far from being a simple carbon isostere, the boron atom possesses a vacant p-orbital, bestowing upon it unique Lewis acidity that enables reversible covalent interactions with biological nucleophiles—a feature rarely accessible to carbon-based molecules.[1][2] This has culminated in FDA-approved drugs like the proteasome inhibitor bortezomib, demystifying early concerns about toxicity and cementing boronic acids as a privileged class in drug discovery.[2][3][4][5]

This guide focuses on a particularly potent subclass: fluorophenyl-containing boronic acids . The strategic incorporation of fluorine onto the phenyl ring is not a trivial modification. Fluorine's high electronegativity exerts a powerful electron-withdrawing effect, which is fundamentally transformative to the boronic acid's behavior in a biological milieu.[2] This guide, intended for researchers and drug development professionals, will dissect the core principles of this synergy, elucidate the mechanisms of action, and provide practical, field-proven insights into harnessing their potential.

Part 1: The Core Principle - pKa Modulation and its Biological Imperative

The utility of a boronic acid in a physiological setting (typically pH ~7.4) is dictated by the equilibrium between its neutral, trigonal planar form and its charged, tetrahedral boronate form.[2] The trigonal form is Lewis acidic and reactive, while the tetrahedral form is generally more stable but less reactive. The pKa of the boronic acid governs this equilibrium.

Most simple arylboronic acids have pKa values well above 8.5, meaning they exist predominantly in the less reactive trigonal state at physiological pH. This limits their ability to engage with biological targets like the diols found on saccharides.[6] Herein lies the critical role of the fluorophenyl group. By adding a strongly electron-withdrawing fluorine atom to the phenyl ring, the Lewis acidity of the boron center is significantly increased.[6][7][8] This enhanced acidity lowers the pKa of the boronic acid, in some cases to values near or even below physiological pH.[7][8]

This pKa depression is the cornerstone of the enhanced biological activity of fluorophenyl boronic acids. A lower pKa means a greater population of the tetrahedral boronate anion at pH 7.4, which dramatically improves binding affinity and reactivity with biological diols, such as those on cell-surface glycoproteins or in the ribose units of nucleotides.[6][7]

Part 2: Mechanisms of Action and Therapeutic Applications

The unique chemical properties of fluorophenyl boronic acids translate into a diverse range of biological activities, primarily through enzyme inhibition and carbohydrate recognition.

Enzyme Inhibition: Reversible Covalent Targeting

Fluorophenyl boronic acids excel as inhibitors of enzymes that utilize a nucleophilic serine or threonine in their active site. The boron atom acts as an electrophile, mimicking the transition state of substrate hydrolysis and forming a stable, reversible tetrahedral adduct with the catalytic residue.[3]

-

Proteasome Inhibition: The 26S proteasome, a key regulator of protein homeostasis, relies on an N-terminal threonine residue for its proteolytic activity. Boronic acids, most famously bortezomib, inhibit the proteasome by forming a complex with this threonine's hydroxyl group.[3] This disrupts protein degradation, leading to the accumulation of pro-apoptotic factors and ultimately, cancer cell death.[3][9] Fluorophenyl boronic acids have been developed as potent proteasome inhibitors, leveraging this established mechanism.[9]

-

Tubulin Polymerization Inhibition: Certain boronic acid-containing cis-stilbenes, designed as analogues of combretastatin A-4, have demonstrated potent inhibition of tubulin polymerization.[10] By replacing a key hydroxyl group with a boronic acid moiety, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][10] In studies, fluorophenyl-stilbene derivatives showed significant cell-growth inhibition with IC₅₀ values in the low micromolar range.[10]

The primary resistance mechanism of bacteria against β-lactam antibiotics (e.g., penicillin) is the production of β-lactamase enzymes, which hydrolyze the antibiotic. These enzymes have a critical serine residue in their active site. Boronic acids act as transition-state analogues, forming a reversible covalent bond with this serine and inhibiting the enzyme.[3] 4-Fluorophenylboronic acid, in particular, has been identified as an effective inhibitor of AmpC β-lactamase with a Ki (inhibition constant) of 6.4 µM. This presents a strategy to co-administer these inhibitors with β-lactam antibiotics to restore their efficacy against resistant strains.[3]

Neuroprotection: Combating Amyloid Aggregation

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Certain boronic acid compounds have been shown to inhibit Aβ42 aggregation and reduce its associated neurotoxicity.[11][12] Studies using both in vitro assays and in vivo models (C. elegans and 5xFAD mice) demonstrated that treatment with styryl-boronic acids prevents memory deficits, reduces the number of Aβ plaques, and decreases neuroinflammation.[11][12] The precise mechanism is still under investigation but may involve interference with the peptide self-assembly process.

Biosensing and Diagnostics: High-Affinity Diol Recognition

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is the foundation for their use as synthetic receptors for carbohydrates.[13][14][15][16] As discussed, the reduced pKa of fluorophenyl boronic acids makes this interaction efficient at physiological pH, opening the door for in vivo and diagnostic applications.[6][7]

-

Glucose Sensing: Fluorescent sensors for glucose have been developed by conjugating a fluorophenyl boronic acid moiety to a fluorophore.[7][16] When the boronic acid binds to glucose, the local chemical environment of the fluorophore changes, resulting in a detectable change in fluorescence intensity or wavelength.[16][17] This principle is being used to develop continuous glucose monitoring systems for diabetes management.[8]

-

Reactive Oxygen Species (ROS) Detection: Boronic acids can also be used to detect ROS. The basis for this application is the oxidative cleavage of the carbon-boron bond by species like hydrogen peroxide, which can be designed to trigger a fluorescent or colorimetric signal.[15]

Part 3: Experimental Design & Protocols

Synthesizing technical accuracy with field-proven insight is paramount. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Determining Enzyme Inhibition (IC₅₀ and Ki)

Objective: To quantify the inhibitory potency of a fluorophenyl boronic acid against a target serine protease.

Causality: This assay directly measures the compound's effect on enzyme activity. The IC₅₀ (half-maximal inhibitory concentration) provides a measure of potency, while the Ki (inhibition constant) provides insight into binding affinity. A low Ki value is indicative of a strong interaction between the inhibitor and the enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorophenyl boronic acid (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target enzyme (e.g., Trypsin, β-lactamase) in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0).

-

Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

-

-

Assay Setup (96-well plate format):

-

Add 2 µL of the boronic acid compound across a range of concentrations (e.g., 100 µM to 1 nM) to triplicate wells.

-

For control wells, add 2 µL of DMSO (vehicle control, 0% inhibition) and 2 µL of a known potent inhibitor (positive control, 100% inhibition).

-

Add 178 µL of assay buffer containing the enzyme to all wells to achieve the final desired enzyme concentration.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the substrate to all wells.

-

Immediately place the plate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of substrate conversion (V) is proportional to the slope of this line.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

-

Plot % Inhibition versus log[Inhibitor].

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

To determine the Ki, repeat the assay with multiple substrate concentrations and perform a Cheng-Prusoff or Lineweaver-Burk analysis.

-

Protocol 2: Assessing Carbohydrate Binding Affinity (Ka)

Objective: To determine the association constant (Ka) of a fluorophenyl boronic acid for a specific saccharide (e.g., glucose, fructose) using fluorescence spectroscopy.

Causality: This experiment leverages the change in fluorescence of an intrinsic (e.g., isoquinoline-based boronic acid) or conjugated fluorophore upon diol binding. The magnitude of the Ka value quantifies the binding affinity at physiological pH, validating the pKa-lowering effect of the fluorine substituent.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent boronic acid sensor (e.g., 1 mM in a 1:1 DMSO:water mixture).

-

Prepare a stock solution of the target saccharide (e.g., 1 M D-fructose in phosphate buffer).

-

Prepare the assay buffer: 0.1 M phosphate buffer, pH 7.4.[18]

-

-

Fluorescence Titration:

-

In a quartz cuvette, prepare a solution of the boronic acid sensor at a fixed concentration (e.g., 10 µM) in the assay buffer.

-

Record the baseline fluorescence spectrum using an excitation wavelength appropriate for the fluorophore.

-

Add small, sequential aliquots of the saccharide stock solution to the cuvette, mixing thoroughly after each addition.

-

After each addition, allow the solution to equilibrate for 2-3 minutes and record the new fluorescence spectrum.

-

-

Data Analysis:

-

Extract the fluorescence intensity at the emission maximum for each saccharide concentration.

-

Correct for dilution effects if necessary.

-

Plot the change in fluorescence intensity (ΔF) against the saccharide concentration.

-

Fit the resulting binding isotherm to a 1:1 binding model (e.g., using non-linear regression in software like Origin or GraphPad Prism) to calculate the association constant, Ka.[18]

-

Part 4: Data Summary and Safety Considerations

Quantitative Biological Activity

The following table summarizes representative inhibitory data for fluorophenyl-containing boronic acids across different biological targets.

| Compound Class | Target | Specific Compound Example | Potency Metric | Value | Reference |

| Antibacterial | AmpC β-Lactamase | 4-Fluorophenylboronic acid | Ki | 6.4 ± 0.8 µM | |

| Anticancer | Tubulin Polymerization | Boronic acid cis-stilbene (13c) | IC₅₀ (B-16 cells) | 2.1 µM | [10] |

| Anticancer | Tubulin Polymerization | Boronic acid cis-stilbene (13d) | IC₅₀ (B-16 cells) | 0.48 µM | [10] |

Safety and Handling

While many boronic acids are considered to have low toxicity, they are active chemical reagents and should be handled with care.[19]

-

Hazards: 4-Fluorophenylboronic acid is classified as harmful if swallowed and can cause skin and serious eye irritation.[20][21][22] It may also cause respiratory irritation.[20][21] 3-Fluorophenylboronic acid carries similar warnings.[23][24]

-

Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[22]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[21][23] For skin contact, wash off immediately with soap and plenty of water.[21][23] If swallowed or inhaled, seek immediate medical attention.[21][22]

Conclusion and Future Outlook

Fluorophenyl-containing boronic acids represent a sophisticated class of molecules whose biological activity is rationally tunable through chemical design. The electron-withdrawing nature of fluorine is the key that unlocks potent interactions at physiological pH, enabling a wide range of applications from anticancer and antibacterial therapeutics to advanced neuroprotective agents and diagnostic sensors. The principles of reversible covalent inhibition and high-affinity diol binding provide a robust foundation for future discovery. As our understanding of their biological interactions deepens, we can anticipate the development of next-generation compounds with even greater selectivity, potency, and improved pharmacokinetic profiles, further solidifying the role of organoboron chemistry as a vital tool in modern drug development.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RETRACTED: Ameliorative Properties of Boronic Compounds in In Vitro and In Vivo Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ameliorative Properties of Boronic Compounds in In Vitro and In Vivo Models of Alzheimer's Disease. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 17. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. fishersci.com [fishersci.com]

- 24. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Lewis Acidity and pKa of Substituted Phenylboronic Acids

Introduction: The Dual Nature of Boronic Acid Acidity

Phenylboronic acids are a remarkable class of organic compounds, distinguished by a vacant p-orbital on the boron atom, which imparts significant Lewis acidic character.[1] This inherent electron deficiency governs their utility in a vast array of applications, from the cornerstone Suzuki-Miyaura cross-coupling reaction to the design of sophisticated chemosensors and therapeutics.[2][3] In aqueous media, boronic acids exhibit a fascinating equilibrium. The trigonal planar, sp²-hybridized boronic acid (a Lewis acid) reversibly accepts a hydroxide ion from water to form a tetrahedral, sp³-hybridized anionic boronate complex.[4][5] The equilibrium of this reaction is quantified by the pKa, which, in this context, is a measure of Lewis acidity rather than Brønsted-Lowry acidity, as it describes the affinity for a Lewis base (hydroxide) rather than the donation of a proton.[2][6] The pKa values for arylboronic acids typically range from 4 to 10.[2]

This guide provides an in-depth exploration of the factors governing the Lewis acidity and pKa of substituted phenylboronic acids, offering both theoretical understanding and practical, field-proven methodologies for their characterization.

Figure 1: Aqueous equilibrium of phenylboronic acid.

The Influence of Aromatic Substituents on Acidity

The electronic properties of substituents on the phenyl ring profoundly modulate the Lewis acidity of the boron center. This effect is a direct consequence of the substituent's ability to either donate or withdraw electron density from the aromatic system, which in turn influences the electrophilicity of the boron atom.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the phenyl ring.[6][7] This inductive and/or resonance-based withdrawal of electron density makes the boron atom more electron-deficient and thus a stronger Lewis acid.[6] The increased acidity is reflected in a lower pKa value , as the formation of the anionic boronate is stabilized.[2][6]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic ring through resonance effects.[7] This increased electron density is relayed to the boron atom, reducing its Lewis acidity. Consequently, phenylboronic acids bearing EDGs exhibit higher pKa values .[2]

This predictable relationship between substituent electronic effects and pKa can be quantified using the Hammett equation :

log(K/K₀) = ρσ

Where K is the dissociation constant of the substituted acid, K₀ is that of the unsubstituted acid, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[7][8] For the dissociation of meta- and para-substituted phenylboronic acids, there is an excellent linear correlation between their pKa values and the Hammett constants of the substituents.[7][8][9] However, ortho-substituted compounds often deviate from this correlation due to steric interactions and the potential for intramolecular hydrogen bonding, which can independently influence acidity.[8]

Quantitative Data: pKa Values of Substituted Phenylboronic Acids

The following table summarizes experimentally determined pKa values for a range of monosubstituted phenylboronic acids, illustrating the principles discussed above.

| Substituent (Position) | Hammett Constant (σ) | pKa | Reference(s) |

| 4-OCH₃ | -0.27 | 9.25 | [10] |

| 4-CH₃ | -0.17 | 9.15 | [8] |

| H | 0.00 | 8.86 | [6] |

| 4-F | 0.06 | 8.77 | [6] |

| 4-Cl | 0.23 | 8.55 | [8] |

| 4-Br | 0.23 | 8.51 | [8] |

| 3-NO₂ | 0.71 | 7.95 | [8] |

| 4-CN | 0.66 | 7.84 | [8] |

| 4-CF₃ | 0.54 | 8.32 | [6][11] |

| 2-F | - | 8.70 | [6] |

Data compiled from multiple sources, experimental conditions may vary.

Experimental Protocols for Acidity Determination

Accurate determination of pKa and Lewis acidity is crucial for understanding and applying boronic acids. The following are robust, validated protocols for these measurements.

Protocol 1: Spectrophotometric pH Titration for pKa Determination

This method leverages the difference in the UV-Vis absorbance spectra between the trigonal boronic acid and the tetrahedral boronate.[12][13]

Rationale: The change in hybridization and geometry of the boron center upon hydroxide binding alters the electronic structure of the entire molecule, leading to a measurable shift in the UV-Vis spectrum. By monitoring this change as a function of pH, a titration curve can be generated from which the pKa is determined.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the phenylboronic acid in a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

-

Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration of the boronic acid should be in the micromolar range to ensure sufficient absorbance.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a wavelength where the change between the acid and boronate form is maximal against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[14][15]

Figure 2: Workflow for pKa determination via spectrophotometric titration.

Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Acidity and Diol Binding

¹¹B NMR is a powerful tool for directly observing the boron center. The chemical shift of ¹¹B is highly sensitive to its coordination environment.[16][17]

Rationale: The ¹¹B nucleus in a trigonal boronic acid (sp²) typically resonates at a different chemical shift than in a tetrahedral boronate (sp³). By monitoring the change in the ¹¹B NMR chemical shift as a function of pH, one can determine the pKa.[14][16] This method is also exceptionally useful for studying the interaction of boronic acids with diols, as the formation of a boronate ester also results in a distinct change in the ¹¹B chemical shift.[16]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of samples of the boronic acid in a suitable solvent system (e.g., H₂O/D₂O mixture) with varying pH values, adjusted using dilute acid or base.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

-

Data Analysis: Plot the ¹¹B chemical shift (δ) against pH. The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point.[14][17]

Protocol 3: The Gutmann-Beckett Method for Quantifying Lewis Acidity

For a more direct, solvent-independent measure of Lewis acidity, the Gutmann-Beckett method is a widely accepted standard.[18][19]

Rationale: This method uses a probe molecule, triethylphosphine oxide (TEPO), which is a strong Lewis base. The ³¹P NMR chemical shift of TEPO is sensitive to its electronic environment. When TEPO forms an adduct with a Lewis acid, such as a phenylboronic acid, the donation of electron density from the oxygen of TEPO to the boron atom causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.[18][19][20]

Step-by-Step Methodology:

-

Reference Measurement: Dissolve TEPO in a non-coordinating, weakly Lewis acidic solvent (e.g., deuterated dichloromethane or benzene) and record its ³¹P NMR spectrum.

-

Adduct Formation: In a separate NMR tube, dissolve the boronic acid of interest and an equimolar amount of TEPO in the same solvent.

-

NMR Measurement of Adduct: Record the ³¹P NMR spectrum of the mixture.

-

Calculation of Acceptor Number (AN): The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated from the change in the ³¹P chemical shift (Δδ³¹P) relative to reference points.[18] A higher AN value indicates a stronger Lewis acid.[8][18]

Advanced Concepts in Lewis Acidity Measurement

While pKa provides an excellent measure of Lewis acidity in aqueous environments, other methods can provide complementary information, particularly in non-aqueous systems relevant to catalysis.

-

Fluoride Ion Affinity (FIA): This is a computational or experimental measure of the enthalpy change associated with the binding of a fluoride ion to the Lewis acid in the gas phase.[21][22] It provides an intrinsic measure of Lewis acidity, free from solvent effects.[23] Stronger Lewis acids exhibit a higher fluoride ion affinity.[21]

Conclusion: A Framework for Rational Design

The Lewis acidity and pKa of substituted phenylboronic acids are fundamental properties that are finely tunable through synthetic modification of the aromatic ring. An understanding of the interplay between substituent electronic effects and the resulting acidity is paramount for researchers in medicinal chemistry and materials science. Electron-withdrawing groups enhance Lewis acidity (lower pKa), while electron-donating groups diminish it (higher pKa). This relationship, quantifiable via Hammett analysis, provides a powerful predictive tool for rational design. The experimental protocols detailed herein—spectrophotometric and NMR titrations for pKa, and the Gutmann-Beckett method for intrinsic Lewis acidity—represent a robust toolkit for the precise characterization of these versatile molecules, enabling their optimization for a multitude of advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 19. magritek.com [magritek.com]

- 20. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 21. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Novel Investigational Agent in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Phenylboronic Acid Derivative

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid moiety linked to a 3-fluorophenyl group via a carbamoyl (amide) bridge[1]. While this specific molecule is not extensively documented in peer-reviewed literature for established biological activity, its structural components suggest significant potential as a targeted agent in medicinal chemistry. Boronic acids are a class of compounds with diverse and potent biological activities, famously exemplified by the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam[2][3].

The core of their utility lies in the unique ability of the boronic acid group to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites, or with diols present in carbohydrates[2][4]. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

This document serves as a forward-looking guide for researchers and drug development professionals, proposing a primary avenue of investigation for this compound as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a high-value therapeutic target for inflammatory and pain-related disorders. The protocols herein are designed to rigorously evaluate this hypothesis, from initial in vitro characterization to cell-based validation.

Scientific Rationale: Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs)[5][6][7]. By inhibiting sEH, the endogenous levels of beneficial EpFAs are increased, leading to potent anti-inflammatory, antihypertensive, and analgesic effects[8][9][10]. This makes sEH a compelling target for therapeutic intervention in a range of conditions including chronic pain, hypertension, and inflammatory diseases[11][12].

Many potent sEH inhibitors are urea or amide-based compounds, designed to mimic the transition state of the epoxide hydrolysis reaction. The structure of this compound, with its amide linker and aromatic rings, bears resemblance to the pharmacophores of known sEH inhibitors. The boronic acid function offers a distinct mechanism of action, potentially forming a covalent adduct with key catalytic residues in the sEH active site, such as Asp335, which initiates the hydrolysis.

Proposed Mechanism of Action

We hypothesize that this compound acts as a transition-state analog inhibitor of sEH. The boronic acid moiety is positioned to interact with the catalytic nucleophile and surrounding residues in the enzyme's active site, effectively blocking the hydrolysis of endogenous EpFAs.

Caption: Proposed mechanism of sEH inhibition.

Experimental Protocols

The following protocols provide a comprehensive framework for characterizing the inhibitory activity of this compound against human sEH.

Protocol 1: In Vitro Determination of IC50 using a Fluorescent Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human sEH. The assay is based on the hydrolysis of a fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which yields a highly fluorescent product upon cleavage by sEH.

Materials:

-

Recombinant human soluble epoxide hydrolase (hsEH)

-

This compound (Test Compound)

-

CMNPC substrate

-

Bis-Tris HCl buffer (pH 7.0)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

-

Prepare the Assay Buffer: 25 mM Bis-Tris HCl (pH 7.0) containing 0.1 mg/mL BSA.

-

Dilute the hsEH enzyme stock to a working concentration of 1 nM in Assay Buffer.

-

Prepare a 1 mM stock solution of CMNPC in DMSO. Dilute to a 50 µM working solution in Assay Buffer immediately before use.

-

-

Assay Workflow:

-

Perform serial dilutions of the 10 mM Test Compound stock in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM). Then, dilute these DMSO stocks 100-fold into Assay Buffer to create the final inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

To each well of a 96-well plate, add 100 µL of the hsEH working solution.

-

Add 1 µL of the diluted Test Compound solutions (or DMSO for control wells) to the wells.

-

Incubate the plate for 15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of the 50 µM CMNPC working solution to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 30°C.

-

Monitor the increase in fluorescence over a period of 20 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the data by setting the velocity of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: In vitro sEH inhibition assay workflow.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol aims to confirm that the test compound can penetrate the cell membrane and inhibit sEH activity in a cellular context. It utilizes a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to induce an inflammatory response and measures the ratio of EpFA metabolites.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (Test Compound)

-

LC-MS/MS system for lipid analysis

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of the Test Compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce inflammation and sEH activity.

-

-

Sample Collection and Lipid Extraction:

-

After incubation, collect the cell culture supernatant.

-

Perform a liquid-liquid or solid-phase extraction to isolate the oxylipins (including EETs and DHETs) from the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of specific EETs (e.g., 14,15-EET) and their corresponding DHETs (e.g., 14,15-DHET).

-

-

Data Analysis:

-

Calculate the ratio of EET/DHET for each treatment condition.

-

An effective sEH inhibitor will cause a dose-dependent increase in the EET/DHET ratio compared to the LPS-stimulated vehicle control.

-

Plot the EET/DHET ratio against the concentration of the Test Compound.

-

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be tabulated for clear comparison and interpretation.

| Assay Type | Key Parameter | Expected Outcome with Effective Inhibition |

| In Vitro Fluorescent Assay | IC50 (nM) | A low nanomolar value indicates high potency. |

| Cell-Based LC-MS/MS | EET/DHET Ratio | Dose-dependent increase in the ratio. |

| Cell Viability (e.g., MTT) | CC50 (µM) | A high value (>10 µM) is desired for a good safety profile. |

Interpretation: A potent compound will exhibit a low IC50 value in the biochemical assay. Crucially, this potency should translate to the cell-based assay, demonstrated by a significant increase in the EET/DHET ratio at comparable concentrations. A high CC50 (cytotoxic concentration 50) relative to the IC50 indicates good selectivity for the target over general cellular toxicity.

Conclusion and Future Directions

The structural attributes of this compound make it a compelling candidate for investigation as a novel therapeutic agent. The proposed application as a soluble epoxide hydrolase inhibitor is grounded in established principles of medicinal chemistry and enzyme pharmacology. The detailed protocols provided herein offer a robust starting point for any research group aiming to characterize its biological activity.

Successful validation as an sEH inhibitor would open avenues for further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in animal models of pain and inflammation.[13] This systematic approach is fundamental to translating a promising chemical entity into a potential clinical candidate.

References

- 1. This compound | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]

- 10. dovepress.com [dovepress.com]

- 11. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid as a Versatile Building Block for Bioactive Molecules

Introduction: The Strategic Utility of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with tailored biological activity is paramount. Boronic acids have emerged as indispensable tools, largely due to their remarkable versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on a particularly valuable building block: (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid .

This molecule is not merely a bifunctional linker; its constituent parts are deliberately chosen to impart specific, advantageous properties to the final bioactive compound. The boronic acid group serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of this entire moiety into a target scaffold.[1] The rigid phenyl core provides a stable and predictable framework. The N-(3-fluorophenyl)benzamide portion is frequently encountered in kinase inhibitors, where it can form crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[2][3][4] The fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like pKa.[5]

This application note will provide a comprehensive overview of the properties of this compound, a detailed protocol for its application in the synthesis of a potent Src kinase inhibitor, and an in-depth discussion of the scientific rationale behind its use in drug discovery.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | --INVALID-LINK-- |

| Synonyms | 4-(3-Fluorophenylcarbamoyl)phenylboronic acid, N-3-Fluorophenyl 4-boronobenzamide | --INVALID-LINK-- |

| CAS Number | 874288-05-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₁BFNO₃ | --INVALID-LINK-- |

| Molecular Weight | 259.04 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. | General knowledge for boronic acids |

| Stability | Generally stable to air and moisture, but can undergo dehydration to form boroxines upon heating. | General knowledge for boronic acids |

Application Spotlight: Synthesis of a Potent Src Kinase Inhibitor

To illustrate the utility of this compound, we present its application in the synthesis of a potent inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in various cancers. Overexpression and constitutive activation of Src are associated with tumor progression, metastasis, and angiogenesis, making it a validated therapeutic target.[6] The target molecule, N-((S)-1-(2,3-dihydrobenzo[b][2][7]dioxin-6-yl)propan-2-yl)-4'-(3-fluorophenylcarbamoyl)-[1,1'-biphenyl]-4-amine, exemplifies a common scaffold for kinase inhibitors, where the biphenyl core positions key interacting moieties within the enzyme's active site.

The key synthetic step is a Suzuki-Miyaura cross-coupling reaction, which forms the central biphenyl core of the molecule. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in drug discovery programs.[1]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines the general workflow for the synthesis of the target Src kinase inhibitor.

References

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Boronic Acid Probes for Hydrogen Peroxide Detection in Biological Systems: Application Notes and Protocols

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the use of boronic acid-based fluorescent probes in the detection of hydrogen peroxide (H₂O₂) within biological systems. Eschewing a rigid template, this document is structured to provide a deep, mechanistically-grounded understanding of the technology, empowering users to design and execute robust experiments.

Section 1: Foundational Principles of Boronic Acid Probes for H₂O₂ Detection

The Chemistry of Detection: A Tale of Two Reactivities

Boronic acids and their corresponding esters have emerged as a cornerstone for the design of fluorescent probes for reactive oxygen species (ROS). The fundamental detection mechanism relies on the selective oxidation of the carbon-boron bond by H₂O₂ to yield a hydroxyl group, which in turn modulates the fluorescence properties of an appended reporter molecule. This conversion is typically irreversible and results in a "turn-on" or ratiometric fluorescent signal.

The generally accepted mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electron-deficient boron atom of the boronic acid, forming a tetrahedral boronate intermediate. This is followed by an intramolecular rearrangement where the aryl group migrates from the boron to an adjacent oxygen atom, ultimately leading to the formation of a phenol and boric acid after hydrolysis.[1][2]

dot graph "Boronic_Acid_H2O2_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Aryl Boronic Acid\n(sp² hybridized)\nWeakly/Non-Fluorescent", fillcolor="#F1F3F4"]; B [label="Tetrahedral Boronate\nIntermediate", fillcolor="#F1F3F4"]; C [label="Aryl Borate Ester", fillcolor="#F1F3F4"]; D [label="Phenol Product\n(Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Boric Acid", fillcolor="#F1F3F4"]; H2O2 [label="H₂O₂", shape=plaintext]; H2O [label="H₂O (Hydrolysis)", shape=plaintext];